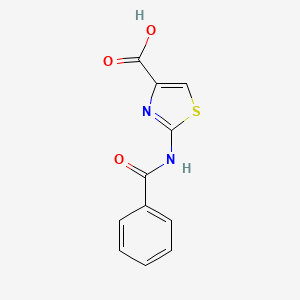![molecular formula C9H12N4O2S B2578598 N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide CAS No. 2034449-87-9](/img/structure/B2578598.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis of these compounds involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . In the 3D model of a related compound bound to EGFR L858R/T790M, the N atoms of the pyrazole and pyrimidine were hydrogen bound with ASP-107 and LEU-25 residues respectively .Chemical Reactions Analysis
The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Antibacterial Applications
Research indicates that heterocyclic compounds containing a sulfonamido moiety, similar to N-(pyrazolo[1,5-a]pyrimidine-6-yl)propane-1-sulfonamide, have been synthesized and evaluated for their antibacterial activity. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Chemical Properties and Synthesis
- The conformational stabilities and intramolecular π–π interactions of pyrazolo[3,4-d]pyrimidine derivatives have been studied, offering insights into the structural and electronic properties of these compounds, which can be crucial for designing drugs with specific biological activities (Yadava, Singh, & Roychoudhury, 2011).
- A novel synthesis route for heterocyclic sulfonamides, including pyrazole-4-sulfonamides, has been developed, demonstrating the versatility of sulfonamido compounds in synthesizing a wide range of heterocyclic structures with potential medicinal applications (Tucker, Chenard, & Young, 2015).
Catalytic Applications
Magnetically separable graphene oxide anchored with sulfonic acid has been employed as a highly efficient and recyclable catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This highlights the utility of sulfonamido compounds in catalysis, particularly in environmentally friendly reactions under microwave irradiation (Zhang et al., 2016).
Antimicrobial Evaluation
Novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have been synthesized and evaluated for their antimicrobial properties. Some derivatives exhibited activity surpassing that of reference drugs, indicating the potential of sulfonamido compounds in antimicrobial drug development (Alsaedi, Farghaly, & Shaaban, 2019).
Mechanism of Action
Target of Action
The primary targets of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs) . These enzymes play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Mode of Action
this compound interacts with its targets, CDKs and PDEs, by inhibiting their activity . This inhibition results in changes in the cellular processes controlled by these enzymes, potentially leading to therapeutic effects .
Biochemical Pathways
The inhibition of CDKs and PDEs by this compound affects several biochemical pathways. CDKs are involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest, a desirable effect in the treatment of cancer . PDEs play a role in signal transduction by breaking down cyclic nucleotides, and their inhibition can increase the levels of these signaling molecules, affecting various downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action include cell cycle arrest in cancer cells due to CDK inhibition . Additionally, the inhibition of PDEs can lead to increased levels of cyclic nucleotides, affecting various cellular processes .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide are largely influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors
Cellular Effects
This compound has been found to inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found to inhibit membrane-bound pyrophosphatases (mPPases), enzymes located in the cell membrane of bacteria and archaea .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits excellent thermal stability , and its long-term effects on cellular function have been observed in in vitro or in vivo studies.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-2-5-16(14,15)12-8-6-10-9-3-4-11-13(9)7-8/h3-4,6-7,12H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSVQWTXFUQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
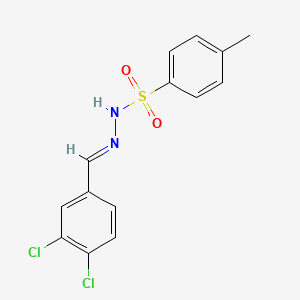
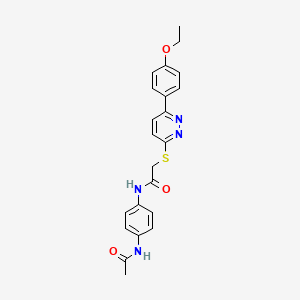
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2578520.png)

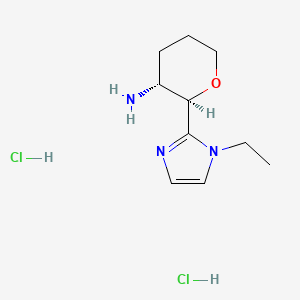
![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)
![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)

![methyl 6-chloro-2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2578528.png)
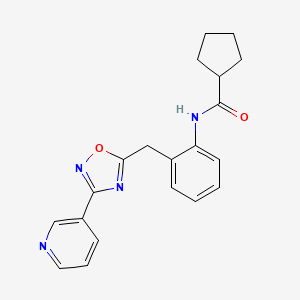
![(2E)-2-[[3-Methoxy-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B2578532.png)

